1-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one
Description
This compound is a heterocyclic organic molecule featuring a propan-1-one backbone substituted with a pyrrolidine ring linked to a 2,3-dihydrobenzofuran moiety and a 3,5-dimethyl-1,2-oxazole group. The presence of both benzofuran and oxazole rings implies possible π-π stacking interactions and electronic delocalization, which may influence its reactivity or binding affinity in biological systems .
Properties
IUPAC Name |
1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-13-18(14(2)25-21-13)4-6-20(23)22-9-7-17(12-22)15-3-5-19-16(11-15)8-10-24-19/h3,5,11,17H,4,6-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJPZCFAFAYGHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2CCC(C2)C3=CC4=C(C=C3)OCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one is a synthetic organic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is with a molar mass of 426.55 g/mol. It has a predicted boiling point of approximately 614.3 °C and a density of 1.192 g/cm³ at room temperature. The compound exhibits a specific rotation of -20.6° in methylene chloride and has a pKa value of 9.2, indicating its basic nature in biological systems .
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and enzymes. It is believed to modulate the activity of certain receptors involved in neurotransmission, particularly those related to dopamine and serotonin pathways. This modulation may contribute to its potential efficacy in treating neurological disorders.
Anticancer Activity
Recent studies have indicated that derivatives similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with structural similarities have shown IC50 values ranging from 0.12 to 2.78 µM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines .
Table 1: Cytotoxicity Data of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 0.12 |
| Compound B | A549 | 2.78 |
| Compound C | A375 | 15.63 |
These findings suggest that the structural components of the compound enhance its ability to induce apoptosis in cancer cells through mechanisms involving increased p53 expression and caspase activation .
Neuropharmacological Effects
The compound's influence on the central nervous system has been examined through various models. It has shown potential as an anxiolytic agent by modulating GABAergic transmission, which may provide therapeutic benefits in anxiety disorders .
Case Studies
Case Study 1: Anticancer Efficacy
In a study published in MDPI, a series of oxadiazole derivatives were tested for their anticancer properties, revealing that modifications similar to those found in our compound led to enhanced activity against MCF-7 cells with significant apoptotic markers observed .
Case Study 2: Neuropharmacological Investigation
Another investigation focused on the neuropharmacological properties of similar compounds demonstrated their ability to reduce anxiety-like behaviors in rodent models through GABA receptor modulation .
Scientific Research Applications
Antibacterial Activity
Research has shown that derivatives of benzofuran compounds exhibit significant antibacterial properties. For instance, studies have demonstrated that certain benzofuran derivatives have effective in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's structure suggests that it may also possess similar properties.
A study highlighted the synthesis of various benzofuran derivatives that were tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth . This suggests that the compound could be further explored for its potential as an antibacterial agent.
Antifungal Activity
In addition to antibacterial properties, compounds with similar structures have been evaluated for antifungal activity. Research indicates that certain benzofuran derivatives demonstrate significant antifungal effects against species such as Candida and Aspergillus . Given the structural similarities, it is plausible that 1-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one may exhibit comparable antifungal activity.
Cytotoxicity and Anticancer Activity
The compound's potential in cancer treatment has been a focus of research. Studies on related compounds have shown that modifications in the benzofuran structure can enhance cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT116) . The introduction of electron-withdrawing groups has been noted to significantly improve biological activity.
For instance, derivatives containing oxadiazole rings have been synthesized and evaluated for their anticancer properties, showing promising results with IC50 values indicating effective inhibition of cell proliferation . This suggests that the compound could be a candidate for further investigation in cancer therapeutics.
Case Studies and Experimental Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Due to the lack of direct experimental or computational data on this compound, comparisons are drawn from analogs featuring overlapping structural motifs (e.g., benzofuran, oxazole, or pyrrolidine groups).
Table 1: Structural and Functional Group Comparison
Key Observations :
Electronic Properties: The target compound’s oxazole and dihydrobenzofuran groups may enhance electron density compared to simpler benzofuran derivatives like the compound in , which lacks heteroatom-rich substituents.
Synthetic Complexity : The target compound’s pyrrolidine linkage introduces stereochemical considerations absent in planar analogs (e.g., coumarin-based derivatives in ). This could complicate synthesis but improve target selectivity in drug design.
Biological Relevance : Oxazole-containing compounds often exhibit antimicrobial or anti-inflammatory activity. However, the dimethyl substitution on the oxazole in the target compound may reduce metabolic degradation compared to unsubstituted analogs .
Research Findings and Methodological Insights
- Computational Predictions : Wavefunction analyzers (e.g., Multiwfn ) could model its charge distribution, polarizability, and solubility parameters relative to analogs. For example, the dihydrobenzofuran moiety may increase lipophilicity compared to coumarin-based systems .
Q & A
Q. What are the key structural features of the compound, and how do they influence reactivity?
The compound contains a pyrrolidine ring substituted with a 2,3-dihydrobenzofuran moiety and a propan-1-one chain linked to a 3,5-dimethyl-1,2-oxazole group. The oxazole’s electron-withdrawing properties and the benzofuran’s aromaticity may enhance stability and modulate interactions with biological targets. The stereochemistry of the pyrrolidine ring (if chiral) could affect binding affinity. Structural analysis should prioritize verifying substituent positions via NMR, X-ray crystallography (e.g., similar to methods in ), and computational modeling to predict reactive sites (e.g., carbonyl groups for nucleophilic attacks).
Q. How can researchers validate the compound’s purity and structural integrity?
Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and liquid chromatography–mass spectrometry (LC-MS) to detect impurities. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) resolves stereochemical details, while X-ray crystallography (as in ) provides definitive structural confirmation. Purity ≥95% should be ensured via HPLC with UV detection at λ=254 nm, referencing pharmacopeial standards like those in .
Advanced Research Questions
Q. What experimental design principles apply to pharmacological activity studies of this compound?
Adopt a randomized block design with split-split plots to evaluate dose-response relationships, pharmacokinetics, and target selectivity. For in vivo studies, use four replicates per treatment group (n=10 animals/group) and control for variables like metabolism and bioavailability. Include positive/negative controls and blinded assessments to minimize bias. Subplots could test different administration routes (e.g., oral vs. intravenous), while sub-subplots assess time-dependent effects (e.g., acute vs. chronic exposure) .
Q. How can synthesis yield and regioselectivity be optimized for this compound?
Key steps include:
- Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)₂) for cross-coupling reactions involving the pyrrolidine and benzofuran moieties.
- Solvent optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates, as seen in similar syntheses .
- Temperature control : Maintain 60–80°C during cyclization to avoid side reactions.
- Purification : Employ silica gel chromatography with gradient elution (hexane:EtOAc) and recrystallization (using ethanol/water mixtures) to isolate high-purity product.
Q. How should researchers address contradictions in pharmacological data (e.g., varying IC₅₀ values across studies)?
- Replicate assays : Conduct dose-response curves in triplicate under standardized conditions (pH 6.5 buffer as in ).
- Control variables : Ensure consistent cell lines (e.g., HEK293 for receptor binding) and assay protocols (e.g., fluorescence vs. radiometric detection).
- Data normalization : Express activity relative to a reference inhibitor (e.g., 100% inhibition control).
- Mechanistic modeling : Use molecular docking (AutoDock Vina) to correlate structural variations (e.g., substituent positioning) with activity discrepancies .
Q. What methodologies apply to studying the compound’s environmental fate and biodegradation?
Follow the INCHEMBIOL framework :
- Abiotic studies : Measure hydrolysis rates at pH 4–9 and photolysis under UV light (λ=254 nm).
- Biotic studies : Use OECD 301D respirometry to assess microbial degradation in soil/water matrices.
- Partition coefficients : Determine log Kow (octanol-water) via shake-flask methods and model bioaccumulation potential using EPI Suite.
- Metabolite profiling : Employ LC-MS/MS to identify transformation products (e.g., hydroxylated derivatives).
Q. How can computational methods predict the compound’s mechanism of action?
- Target prediction : Use SwissTargetPrediction or SEA Search to identify potential protein targets (e.g., kinases, GPCRs).
- Molecular dynamics (MD) : Simulate binding stability (50 ns trajectories) to receptors like the 5-HT₂A serotonin receptor, leveraging force fields (AMBER) and explicit solvent models.
- Free energy calculations : Apply MM-GBSA to estimate binding affinities and validate with experimental IC₅₀ data .
Q. What strategies mitigate oxidative degradation during storage?
- Stabilizers : Add antioxidants (0.1% BHT) to solid/liquid formulations.
- Packaging : Store in amber glass vials under nitrogen atmosphere at –20°C.
- Lyophilization : For long-term stability, lyophilize the compound with cryoprotectants (trehalose) and assess degradation via accelerated stability testing (40°C/75% RH for 6 months) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
